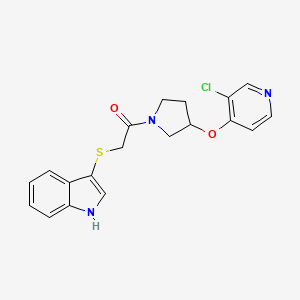
2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone, also known as ITCP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITCP is a small molecule that belongs to the class of indole-based compounds and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
- Multicomponent Reactions : Microwave irradiation is used to facilitate multicomponent reactions involving derivatives of this compound for efficient synthesis. For instance, the synthesis of pyridine derivatives through one-pot coupling of various components demonstrates the utility of this approach in organic synthesis (Geng, Feng, Zhang, & Zhang, 2013).
Fungicidal and Anti-Microbial Activity
- Bioactive Molecule Synthesis : The synthesis of derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties has been explored, with some derivatives showing moderate inhibitory activity against certain pathogens (Liu, He, Kai, Li, & Zhu, 2012).
- Anti-Oxidant and Anti-Microbial Agents : Certain derivatives have been synthesized and identified for their anti-oxidant and anti-microbial activities, showing promise as potential therapeutic agents (Gopi, Sastry, & Dhanaraju, 2016).
Medicinal Chemistry
- Anti-Inflammatory Agents : Some derivatives have been prepared and evaluated for their anti-inflammatory activity, indicating potential applications in medicinal chemistry (Rehman, Saini, & Kumar, 2022).
Photoinduced Direct Oxidative Annulation
- Polyheterocyclic Ethanones Synthesis : The direct oxidative annulation technique has been utilized to synthesize highly functionalized polyheterocyclic ethanones, demonstrating the compound's versatility in complex organic synthesis (Zhang et al., 2017).
Fluorescent Emission and Estrogen Receptor Binding
- Photophysical Properties : The study of 2-pyridin-2-yl-1H-indole derivatives revealed their long-wavelength fluorescent emission, which can be sensitive to solvent polarity and pH. Some derivatives have shown good binding affinities to estrogen receptors, indicating potential applications in biochemistry and pharmacology (Kasiotis & Haroutounian, 2006).
Carbamate Derivatives of Indole
- Synthesis and Modification : The synthesis and modification of carbamate derivatives of indole, including reactions with various compounds, highlight the compound's role in developing new chemical entities with potential biological activities (Velikorodov, Kuanchalieva, & Titova, 2010).
Anticancer Activity
- Novel Derivatives Synthesis : The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity underscore the potential of this compound in developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-9-21-7-5-17(15)25-13-6-8-23(11-13)19(24)12-26-18-10-22-16-4-2-1-3-14(16)18/h1-5,7,9-10,13,22H,6,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQGAIRIDIGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

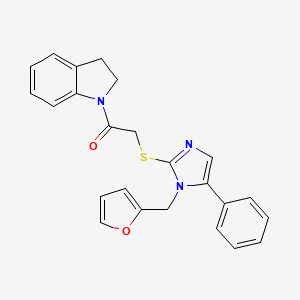
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylthio)benzamide hydrochloride](/img/structure/B2800233.png)
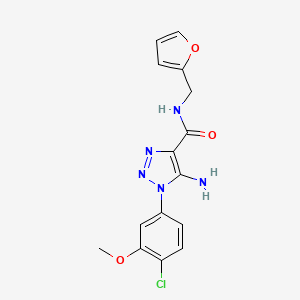
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2800237.png)
![1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2800238.png)
![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2800240.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2800241.png)

![3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B2800246.png)

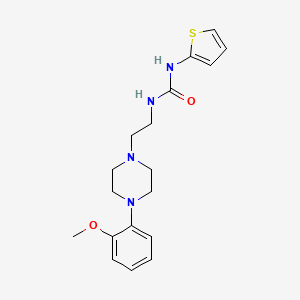

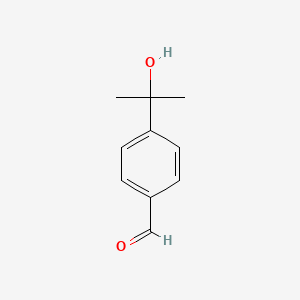
![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)